molecular formula C13H8BrF3OZn B14887346 4-(3',5'-DifluorobenZyloxy)-3-fluorophenylZinc bromide

4-(3',5'-DifluorobenZyloxy)-3-fluorophenylZinc bromide

Cat. No.: B14887346
M. Wt: 382.5 g/mol
InChI Key: UEZLGPSQFWLQOG-UHFFFAOYSA-M
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Description

4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide\text{4-(3',5'-Difluorobenzyloxy)-3-fluorophenyl bromide} + \text{Zn} \rightarrow \text{4-(3',5'-Difluorobenzyloxy)-3-fluorophenylzinc bromide} 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction: It can participate in redox reactions, although these are less common.

    Coupling reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling.

Common Reagents and Conditions:

    Palladium catalysts: Often used in coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the electrophile used. For example, coupling with an aryl halide would yield a biaryl compound.

Scientific Research Applications

Chemistry:

    Synthesis of complex organic molecules: Used in the formation of carbon-carbon bonds.

    Pharmaceuticals: Useful in the synthesis of drug intermediates.

Biology:

    Labeling studies: The fluorine atoms can be used as markers in biological studies.

Medicine:

    Drug development: Helps in the synthesis of fluorinated compounds, which often have improved pharmacokinetic properties.

Industry:

    Material science: Used in the synthesis of fluorinated polymers and other materials.

Mechanism of Action

The mechanism by which 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The presence of fluorine atoms increases the electron density on the aromatic ring, enhancing its reactivity. The compound can participate in oxidative addition and reductive elimination steps, especially in palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

  • 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylboronic acid
  • 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylmagnesium bromide

Comparison:

  • Reactivity: The zinc compound is generally more reactive than its boronic acid counterpart but less reactive than the magnesium bromide variant.
  • Selectivity: The presence of fluorine atoms in the zinc compound provides higher selectivity in reactions compared to non-fluorinated analogs.
  • Stability: The zinc compound is more stable in THF compared to the magnesium bromide variant, which is more sensitive to moisture.

This detailed article provides a comprehensive overview of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H8BrF3OZn

Molecular Weight

382.5 g/mol

IUPAC Name

bromozinc(1+);1,3-difluoro-5-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene

InChI

InChI=1S/C13H8F3O.BrH.Zn/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16;;/h2-7H,8H2;1H;/q-1;;+2/p-1

InChI Key

UEZLGPSQFWLQOG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)OCC2=CC(=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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